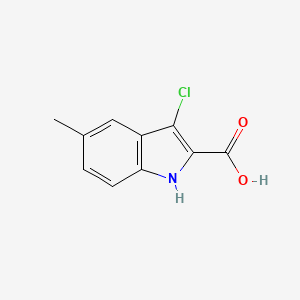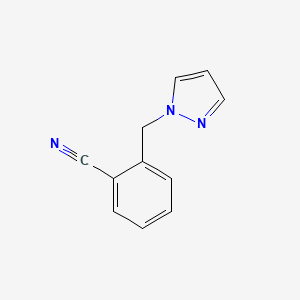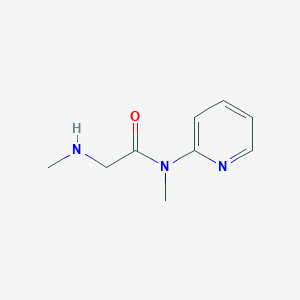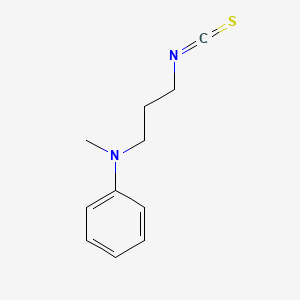
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Vue d'ensemble
Description
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride is a chemical compound with the IUPAC name 5-methyl-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride . It has a molecular weight of 274.19 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3.2ClH/c1-8-4-5-9-11(7-8)15-12(14-9)10-3-2-6-13-10;;/h4-5,7,10,13H,2-3,6H2,1H3,(H,14,15);2*1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid . The SMILES string for this compound is CC1=CC=C2NC(C3NCCC3)=NC2=C1.Cl , which represents its structural formula.Applications De Recherche Scientifique
Angiotensin II Receptor Antagonists
A study investigated a series of compounds including 5-[1-[4-[(4,5-disubstituted-1H-imidazol-1-yl)methyl]-substituted]-1H-pyrrol-2-yl]-1H-tetrazoles as novel AT1-selective angiotensin II receptor antagonists. These compounds showed potential in modulating angiotensin-induced blood pressure increases (Bovy et al., 1993).
Synthesis and Inotropic Activity
The synthesis and inotropic activity of 1,2-dihydro-5-imidazo[1,2-a]pyridinyl-2(1H)-pyridonones, including compounds related to 5-methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride, were examined. These compounds showed promise as potent and selective inhibitors of phosphodiesterase III, with potential applications in treating congestive heart failure (Yamanaka et al., 1991).
Antimicrobial Activities
Research on 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide, a compound related to this compound, revealed its antimicrobial activities against various Gram-positive and Gram-negative bacteria, although the synthesized compound showed no activities against the tested organisms (Ovonramwen et al., 2021).
Antibacterial and Antifungal Activities
A study on novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, related to this compound, demonstrated antibacterial and antifungal activity. Some compounds in this series showed broad activity spectrum towards various bacterial and fungal strains (Demchenko et al., 2021).
Synthesis and Bioactivity of Pyrroline-2-ones
The synthesis of 5-aryl-4-acyl-3-hydroxy-1-[2-(imidazolyl-3-yl)ethyl]-3-pyrroline-2-ones, which are related to this compound, was conducted, and their analgesic activity and hemostatic action were investigated (Gein et al., 2020).
Synthesis and Enhanced Stability of Nitroxides
A study on the synthesis of tetraethyl imidazole nitroxides, related to this compound, explored their potential as pH-sensitive spin probes. These new nitroxides exhibited enhanced stability in the presence of ascorbate and in rat blood, providing advantages for application as functional EPR probes (Kirilyuk et al., 2004).
Oxidative Dehydrogenation in Complexation Reaction
Research on 5-(pyridine-2-yl-methyl)-2-thioxo-4-imidazolidinones, related to this compound, showed that treatment with copper(II) chloride dihydrate led to the formation of a dinuclear copper complex, indicating the potential for oxidative dehydrogenation in complexation reactions (Majouga et al., 2015).
Safety and Hazards
Mécanisme D'action
Imidazole Compounds
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Biological Activities
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Analyse Biochimique
Biochemical Properties
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, such as kinases and phosphatases, modulating their activity and affecting downstream signaling pathways . Additionally, it can bind to specific proteins, altering their conformation and function, which can have significant implications for cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can alter gene expression profiles, impacting the production of key proteins involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, this compound has been shown to inhibit certain kinases, leading to reduced phosphorylation of target proteins and altered signaling cascades . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its activity over extended periods . It can undergo degradation under specific conditions, leading to changes in its biochemical properties and effects on cells . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability and effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects, such as cellular stress and apoptosis, highlighting the importance of determining the optimal dosage for therapeutic applications . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects, while higher doses can lead to toxicity and adverse outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by influencing the activity of key enzymes, such as kinases and phosphatases . Additionally, it can affect metabolite levels, leading to changes in cellular metabolism and energy production . Understanding the metabolic pathways involving this compound is crucial for elucidating its role in cellular function and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function . The distribution of this compound within tissues can also influence its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins, influencing gene expression and cellular behavior . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
5-methyl-2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEYXXAYNUCVKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)




![4-[(Cyclopropylamino)methyl]benzamide](/img/structure/B1416335.png)

![1,6-Dimethyl-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1416340.png)


![N-[4-(4-Bromophenoxy)benzyl]-N-methylamine](/img/structure/B1416345.png)
